

solubility of 1,2-bis(dibromomethyl)benzene in organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Bis(dibromomethyl)benzene

Cat. No.: B1266051

[Get Quote](#)

Technical Guide: Solubility of 1,2-bis(dibromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of **1,2-bis(dibromomethyl)benzene** (CAS No. 13209-15-9), also known as $\alpha,\alpha,\alpha',\alpha'$ -Tetrabromo-o-xylene.^{[1][2]} Due to the limited availability of precise quantitative solubility data in published literature, this document focuses on qualitative solubility information derived from experimental procedures and provides detailed protocols for determining solubility in a laboratory setting.

Compound Overview

1,2-bis(dibromomethyl)benzene is a heavily brominated aromatic compound with the chemical formula $C_8H_6Br_4$.^{[2][3]} It is a solid at room temperature, typically appearing as a white to light brown crystalline powder, with a melting point in the range of 114-118 °C.^{[4][5][6]} Its structure, featuring a non-polar benzene core and four bromine atoms, is a key determinant of its solubility profile.

Solubility Profile

Quantitative solubility data for **1,2-bis(dibromomethyl)benzene** in a range of organic solvents is not readily available in scientific literature. However, qualitative assessments and observations from synthesis and purification procedures provide valuable insights. The

compound's non-polar nature suggests poor solubility in polar solvents and better solubility in non-polar or chlorinated organic solvents.

Table 1: Qualitative Solubility of **1,2-bis(dibromomethyl)benzene**

Solvent	Formula	Type	Observed Solubility	Citation
Water	H ₂ O	Highly Polar Protic	Insoluble	[4][7][8]
Chloroform	CHCl ₃	Polar Aprotic	Soluble; Used for Recrystallization	

Note: The solubility in chloroform is inferred from its use as a recrystallization solvent, indicating that the compound is soluble in the hot solvent and sparingly soluble at lower temperatures.

Experimental Protocols

Given the absence of comprehensive published data, researchers will likely need to determine the solubility of **1,2-bis(dibromomethyl)benzene** experimentally for their specific applications. The following protocols provide methodologies for qualitative and quantitative assessment.

Protocol for Qualitative Solubility Screening

This method allows for a rapid assessment of solubility in various solvents.

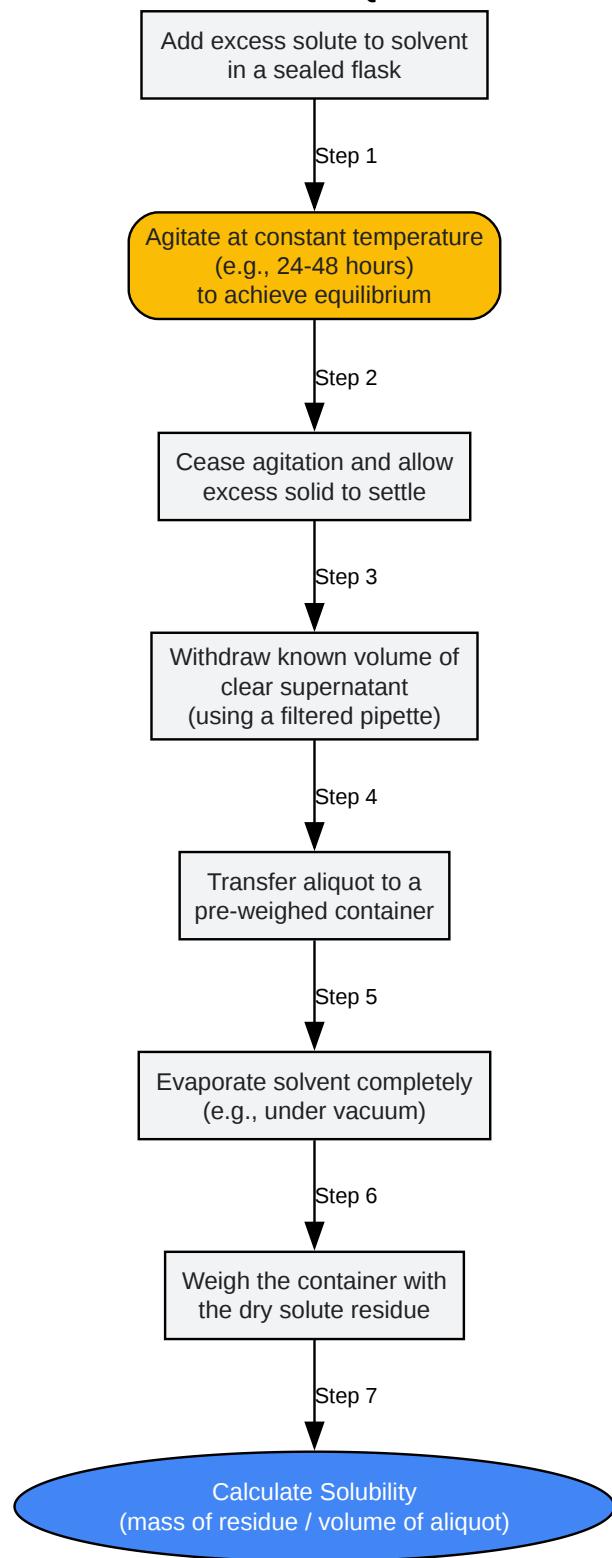
- Preparation: Dispense approximately 10-20 mg of **1,2-bis(dibromomethyl)benzene** into a series of small, dry test tubes or vials.
- Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., hexane, toluene, dichloromethane, chloroform, acetone, ethanol, methanol).
- Agitation: Vigorously agitate each mixture for 60 seconds at a controlled, ambient temperature (e.g., 25 °C). A vortex mixer is recommended for consistency.

- Observation: Allow the mixtures to stand for at least one minute to let any undissolved solid settle. Visually inspect each tube against a contrasting background.
- Classification:
 - Soluble: No solid particles are visible. The solution is clear.
 - Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
 - Insoluble: The solid appears virtually unchanged.

Protocol for Quantitative Solubility Determination (Gravimetric Shake-Flask Method)

This protocol provides a reliable method for determining the precise solubility of the compound in a given solvent at a specific temperature.

- Establish Thermal Equilibrium: Place the chosen solvent in a sealed container within a temperature-controlled water bath or incubator. Allow it to equilibrate to the desired experimental temperature (e.g., 25 °C).
- Prepare Supersaturated Mixture: Add an excess amount of **1,2-bis(dibromomethyl)benzene** to a flask containing the temperature-equilibrated solvent. An excess is critical to ensure a saturated solution is formed.
- Equilibration: Seal the flask and place it in the temperature-controlled environment on a shaker or stir plate. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
- Phase Separation: After equilibration, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for several hours, permitting the excess solid to settle.
- Sample Extraction: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear, supernatant liquid using a volumetric pipette fitted with a filter tip (e.g., a small piece of cotton or a syringe filter) to prevent transfer of any solid particles.


- Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial or flask. Carefully remove the solvent under reduced pressure using a rotary evaporator or by evaporation in a fume hood followed by drying in a vacuum oven.
- Mass Determination: Once the solvent is completely removed, weigh the vial containing the dry solute residue.
- Calculation: Calculate the solubility using the following formula:
 - Solubility (g/L) = (Mass of Residue (g)) / (Volume of Aliquot (L))

Visualizations

The following diagrams illustrate the logical framework for solubility and a typical experimental workflow.

Caption: Structural features influencing the solubility of **1,2-bis(dibromomethyl)benzene**.

Experimental Workflow for Quantitative Solubility

[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric shake-flask method to determine solubility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tetrabromo-o-xylene - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. chem.ws [chem.ws]
- 4. 13209-15-9 CAS MSDS (ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | 13209-15-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. α,α,α',α'-テトラブロモ-o-キシレン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. ALPHA,ALPHA,ALPHA',ALPHA'-TETRABROMO-O-XYLENE CAS#: 13209-15-9 [m.chemicalbook.com]
- To cite this document: BenchChem. [solubility of 1,2-bis(dibromomethyl)benzene in organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266051#solubility-of-1-2-bis-dibromomethyl-benzene-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com